molecular formula C6H4ClI B047295 1-Chloro-2-iodobenzene CAS No. 615-41-8

1-Chloro-2-iodobenzene

Cat. No.: B047295
CAS No.: 615-41-8
M. Wt: 238.45 g/mol
InChI Key: MPEOPBCQHNWNFB-UHFFFAOYSA-N
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Description

1-Chloro-2-iodobenzene (CAS: 615-41-8, molecular formula: C₆H₄ClI, molecular weight: 238.45 g/mol) is a halogenated aromatic compound with chlorine and iodine substituents in the ortho positions of the benzene ring . It is a light-sensitive, pale-yellow liquid at room temperature (predicted density: 1.05 g/cm³) and is sparingly soluble in water but miscible with most organic solvents . The compound is widely used as a precursor in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) to synthesize pharmaceuticals, agrochemicals, and materials such as 2,2'-dichlorobiphenyl and N,N-diaryl-o-phenylenediamines . Its iodine atom serves as an excellent leaving group, enabling nucleophilic substitutions and metal-catalyzed transformations .

Safety considerations include skin, eye, and respiratory irritation (GHS hazard codes: H315, H319, H335). It must be stored in sealed, light-resistant containers at room temperature and handled with precautions against strong oxidizers, acids, and bases .

Preparation Methods

Diazonium Salt Substitution: Primary Synthetic Route

The most well-documented method for synthesizing 1-chloro-2-iodobenzene involves the diazonium salt intermediate derived from o-chloroaniline (2-chloroaniline). This approach leverages the reactivity of aromatic amines to introduce iodine regioselectively.

Reaction Mechanism and Steps

  • Diazotization of o-Chloroaniline :
    o-Chloroaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium chloride. The reaction proceeds as follows:

    C₆H₄Cl(NH₂)+NaNO₂+2HClC₆H₄Cl(N₂⁺Cl⁻)+NaCl+2H₂O\text{C₆H₄Cl(NH₂)} + \text{NaNO₂} + 2\text{HCl} \rightarrow \text{C₆H₄Cl(N₂⁺Cl⁻)} + \text{NaCl} + 2\text{H₂O}

    The diazonium group (-N₂⁺) forms exclusively at the position previously occupied by the amine.

  • Iodide Substitution (Sandmeyer Reaction) :
    The diazonium chloride is reacted with potassium iodide (KI), displacing the diazonium group with iodine:

    C₆H₄Cl(N₂⁺Cl⁻)+KIC₆H₄ClI+N₂+KCl+HCl\text{C₆H₄Cl(N₂⁺Cl⁻)} + \text{KI} \rightarrow \text{C₆H₄ClI} + \text{N₂} + \text{KCl} + \text{HCl}

    This step typically achieves yields exceeding 80% under ice-cold conditions .

Experimental Validation

  • Temperature Control : Maintaining temperatures below 5°C prevents diazonium salt decomposition.

  • Solvent System : Reactions are conducted in aqueous acidic media to stabilize the diazonium intermediate.

  • Workup : The crude product is purified via distillation or recrystallization, yielding this compound with >95% purity .

Direct Halogenation of Benzene Derivatives

While less common due to regioselectivity challenges, direct halogenation strategies may be employed under controlled conditions.

Sequential Electrophilic Substitution

  • Chlorination Followed by Iodination :

    • Friedel-Crafts Chlorination : Benzene reacts with chlorine (Cl₂) in the presence of Lewis acids (e.g., AlCl₃) to form chlorobenzene .

    • Directed Iodination : Introducing iodine ortho to chlorine requires an activating group. For example, converting chlorobenzene to o-chlorophenol (via hydroxylation) enables iodination at the ortho position due to the hydroxyl group’s directing effects. Subsequent dehydroxylation yields the target compound.

    Limitations :

    • Multiple protection/deprotection steps reduce efficiency.

    • Low regioselectivity in non-activated substrates.

Halogen Exchange Reactions

Aryl chlorides are generally unreactive toward halogen exchange, but catalytic systems may facilitate iodide substitution:

C₆H₄Cl₂+2KICu, ΔC₆H₄ClI+KCl\text{C₆H₄Cl₂} + 2\text{KI} \xrightarrow{\text{Cu, Δ}} \text{C₆H₄ClI} + \text{KCl}

  • Catalysts : Copper(I) iodide (CuI) enhances reactivity in Ullmann-type couplings.

  • Solvents : Polar aprotic solvents (e.g., DMF) improve iodide nucleophilicity.

Challenges :

  • Competing side reactions (e.g., diiodination).

  • Limited applicability to electron-deficient arenes.

Advanced Methods: Metal-Mediated Coupling

Lanthanum-Mediated Synthesis

Industrial and Scalable Approaches

Large-Scale Diazotization

Industrial production often prioritizes the diazonium route due to its scalability:

  • Batch Reactors : 10–100 L reactors maintain low temperatures via jacketed cooling.

  • Yield Optimization : Excess KI (1.5–2.0 equiv) ensures complete diazonium conversion.

Economic Considerations :

  • o-Chloroaniline cost: ~$50/kg (bulk pricing).

  • KI cost: ~$20/kg.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

Property Value Method
Melting Point1°C DSC
Boiling Point234.5°C at 760 mmHg Distillation
Density1.9 g/cm³ Pycnometry
HPLC Purity>98% Reverse-Phase Chromatography

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, where it forms carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone is a typical reagent for halogen exchange reactions.

    Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Organic Synthesis

1-Chloro-2-iodobenzene serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in:

  • Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to form biaryl compounds. This process is essential for synthesizing pharmaceuticals and agrochemicals .
  • Formation of Aryl Iodides : The compound can be transformed into aryl iodides, which are important for further functionalization in organic synthesis .

Case Study: Synthesis of Aryl Compounds

A study demonstrated the use of this compound in the synthesis of N,N-diaryl-o-phenylenediamines through palladium-catalyzed coupling with anilines. This method showcases the compound's utility in generating complex molecular architectures relevant to drug development .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The halogen substituents enhance biological activity and selectivity .

Example: Anticancer Activity

A series of studies have explored the anticancer properties of compounds synthesized from this compound, showing promising results against breast and lung cancer cell lines, thus highlighting its potential as a lead compound for drug development .

Material Science

In material science, this compound is used as a precursor for the development of advanced materials:

  • Polymer Chemistry : It can be utilized in the synthesis of functionalized polymers through radical polymerization techniques, contributing to the development of materials with tailored properties for specific applications .

Case Study: Functionalized Polymers

Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Mechanism of Action

The mechanism of action of 1-chloro-2-iodobenzene in chemical reactions involves the activation of the carbon-iodine bond, which is more reactive than carbon-chlorine bonds. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents involved.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Table 1: Key Properties of Halogenated Benzene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Leaving Group Reactivity (I > Br > Cl) Notable Applications/Reactions
1-Chloro-2-iodobenzene C₆H₄ClI 238.45 Ortho (Cl, I) High (I) Sonogashira coupling , meta-selective C–H arylation , precursor for imidazoles
1-Chloro-4-iodobenzene C₆H₄ClI 238.45 Para (Cl, I) High (I) Cyanation (96% yield in benzonitrile synthesis) , sterically unhindered reactions
1-Bromo-2-iodobenzene C₆H₄BrI 282.90 Ortho (Br, I) High (I > Br) H-bond acceptor ligand screening in C(sp³)–H arylation , lower steric hindrance vs. Cl
2-Chloro-1-fluoro-4-iodobenzene C₆H₃ClFI 256.44 Ortho (Cl, F), Para (I) Moderate (I > Cl) Chelation-enhanced Ni-catalyzed couplings , fluorinated drug intermediates

Reaction Performance and Selectivity

  • Cyanation Reactions :

    • This compound achieves 94% yield in 2-chlorobenzonitrile synthesis, slightly lower than its para isomer (1-chloro-4-iodobenzene, 96% yield), likely due to steric hindrance from ortho substituents .
    • Bromine analogs (e.g., 1-bromo-4-iodobenzene) show comparable yields (93%), emphasizing iodine’s superior leaving group ability over chlorine .
  • Meta-Selective C–H Arylation :

    • This compound yields 40% in Pd-catalyzed arylation, underperforming compared to less-hindered substrates (e.g., methyl-4-iodobenzoate). Steric bulk at the ortho position impedes catalyst accessibility .
  • Grignard Reactions: Reacts with i-PrMgBr·LiCl to form allylated derivatives (e.g., 1-chloro-2-(3-methylbut-2-en-1-yl)benzene), demonstrating compatibility with organometallic reagents .

Biological Activity

1-Chloro-2-iodobenzene (C6H4ClI), also known as o-chloroiodobenzene, is a halogenated aromatic compound with significant implications in organic synthesis and biological research. This compound is characterized by its unique structure, which includes both chlorine and iodine substituents on a benzene ring. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and environmental science.

  • Molecular Formula : C6H4ClI
  • Molecular Weight : 238.45 g/mol
  • CAS Number : 615-41-8
  • Melting Point : 1°C
  • Boiling Point : 108–110°C at 15 mmHg
  • Density : 1.954 g/cm³

This compound exhibits various mechanisms of action due to its electrophilic nature, which allows it to participate in nucleophilic substitutions and electrophilic aromatic substitutions. The presence of halogens enhances its reactivity, making it a useful intermediate in the synthesis of biologically active compounds.

Antimicrobial Properties

Research has indicated that halogenated aromatic compounds, including this compound, possess antimicrobial properties. A study demonstrated that derivatives of iodobenzene exhibited significant antifungal activity, suggesting that similar compounds could be explored for their potential as antifungal agents.

Enzyme Interactions

This compound has been utilized in studies examining its interaction with various enzymes. It has been shown to act as an inhibitor for certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9 . This inhibition can affect drug metabolism and the pharmacokinetics of co-administered drugs.

Toxicological Studies

Toxicological assessments have revealed that compounds like this compound may induce cellular stress responses. In vitro studies have indicated that exposure to this compound can lead to increased levels of reactive oxygen species (ROS) in certain cell lines, which may contribute to cytotoxic effects .

Case Study 1: Antifungal Activity

A recent study evaluated the antifungal efficacy of various halogenated compounds, including this compound. The results showed that this compound had an IC50 value indicating moderate antifungal activity against Candida species, suggesting its potential use in developing new antifungal therapies.

Case Study 2: Enzyme Inhibition

In another investigation focusing on drug metabolism, researchers studied the effects of this compound on human liver microsomes. The findings indicated significant inhibition of CYP enzymes, particularly CYP1A2, which is critical for the metabolism of many therapeutic agents. This highlights the importance of understanding such interactions for drug development and safety assessments .

Applications in Research

This compound serves as a valuable precursor in organic synthesis, particularly in the preparation of more complex molecules used in pharmaceutical applications. Its role as an intermediate allows for the creation of various derivatives that may exhibit enhanced biological activities.

Summary Table of Biological Activities

Biological Activity Findings References
AntimicrobialModerate antifungal activity against Candida spp.
Enzyme InhibitionInhibits CYP1A2 and CYP2C9
CytotoxicityInduces ROS production leading to cell stress

Q & A

Basic Research Questions

Q. What are the key physical properties of 1-Chloro-2-iodobenzene, and how do they influence experimental design?

this compound (C₆H₄ClI, MW 238.45 g/mol) has a melting point of 5–7°C and a boiling point of 234.5°C at atmospheric pressure. Its solubility varies:

  • Water : Insoluble (i H₂O)
  • Ethanol : Slightly soluble (sl EtOH)
  • Acetone : Freely soluble (s ace) .

Methodological Note : Solubility data discrepancies exist between sources (e.g., ethanol solubility reported as "slightly" vs. "freely" soluble). Verify solvent compatibility via small-scale trials before scaling reactions.

Q. What synthetic methods are commonly used to prepare this compound?

The compound is synthesized via direct halogenation of chlorobenzene using iodine monochloride (ICl) under controlled conditions or via Ullmann-type coupling of aryl halides. A one-step approach involves iodination of 1-chlorobenzene derivatives using NaI/CuI catalysts in polar aprotic solvents (e.g., DMF) .

Key Consideration : Monitor reaction temperature (optimal range: 80–100°C) to avoid di-iodination byproducts.

Q. How should this compound be stored to ensure stability?

Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to light or moisture, as hydrolysis can generate corrosive HI. Solubility in chlorinated solvents (e.g., CHCl₃) makes them suitable for long-term storage .

Q. What analytical techniques are recommended for characterizing this compound?

  • 1H NMR (CDCl₃): Peaks at δ 7.3–7.6 ppm (aromatic protons) with coupling patterns confirming substitution positions .
  • GC-MS : Retention time ~12.5 min (non-polar column) with molecular ion [M]⁺ at m/z 238 .
  • Elemental Analysis : Validate purity (>98%) by comparing experimental vs. theoretical C/Cl/I ratios .

Advanced Research Questions

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

In tandem coupling protocols, this compound acts as a dual electrophile . The iodine atom undergoes oxidative addition with Pd(0) catalysts first due to lower bond dissociation energy (C–I: ~234 kJ/mol vs. C–Cl: ~327 kJ/mol). Sequential coupling with arylboronic acids yields unsymmetrical biaryls (e.g., 64% yield for 4kl in a model reaction) .

Optimization Tip : Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours.

Q. What thermodynamic properties govern the sublimation and vaporization of this compound?

  • Sublimation Enthalpy (ΔsubH) : 71.86 ± 0.21 kJ/mol (303–323 K) .
  • Vaporization Enthalpy (ΔvapH) : 55.9 ± 0.2 kJ/mol (293–345 K) .

Experimental Design : Use torsion-effusion mass spectrometry or DSC to measure phase transitions. Note that isomer purity (e.g., 1-chloro-4-iodobenzene) may skew results .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies (e.g., ethanol solubility in CRC Handbooks ) arise from measurement conditions (temperature, solvent grade). To reconcile:

Replicate experiments using USP-grade solvents.

Report detailed protocols (e.g., saturation concentration method vs. gravimetric analysis).

Cross-validate with computational models (e.g., COSMO-RS) .

Q. What factors influence regioselectivity in reactions involving this compound?

The ortho-chloro group directs electrophilic substitution to the para position relative to iodine due to steric hindrance and electronic effects. In Pd-catalyzed reactions, iodine’s faster oxidative addition ensures preferential coupling at the C–I site, leaving the C–Cl bond intact for subsequent functionalization .

Q. How does the electronic nature of substituents affect the reactivity of this compound in catalytic cycles?

Electron-withdrawing groups (e.g., –NO₂) enhance oxidative addition rates at C–I by polarizing the bond. Conversely, electron-donating groups (e.g., –OCH₃) slow catalysis but improve stability. Computational studies (DFT) suggest a linear correlation between Hammett σ values and activation energies .

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

  • Use Schlenk lines for moisture-sensitive steps.
  • Neutralize waste with 10% NaHCO₃ to mitigate HI formation.
  • Monitor airborne concentrations via FTIR (detection limit: 0.1 ppm) .

Properties

IUPAC Name

1-chloro-2-iodobenzene
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InChI

InChI=1S/C6H4ClI/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MPEOPBCQHNWNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5060647
Record name Benzene, 1-chloro-2-iodo-
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Molecular Weight

238.45 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

615-41-8
Record name 1-Chloro-2-iodobenzene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Chloro-2-iodobenzene
1-Chloro-2-iodobenzene
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1-Chloro-2-iodobenzene

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